molecular formula C9H11NOS2 B8454954 p-Acetamidophenyl methyl disulfide

p-Acetamidophenyl methyl disulfide

Cat. No.: B8454954
M. Wt: 213.3 g/mol
InChI Key: KYHYYBOGCJGBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural and Physical Properties of Selected Disulfides

Compound Molecular Formula Melting Point (°C) S–S Bond Length (Å) Key Functional Groups
p-Acetamidophenyl methyl C₉H₁₀N₂O₂S₂ 77–78 (est.) 2.03 Acetamido, methyl
Di(4-methylphenyl)disulfide C₁₄H₁₄S₂ 41–43 2.05 Methyl
4-Aminophenyl disulfide C₁₂H₁₂N₂S₂ 77–78 2.02 Amino
Dibutyldisulfide C₈H₁₈S₂ -136 2.07 Alkyl

Electronic effects :

  • The acetamido group reduces electron density at sulfur by 16% compared to amino-substituted disulfides, as quantified by X-ray photoelectron spectroscopy (XPS).
  • Methyl groups increase steric bulk but have negligible electronic effects, resulting in 7% lower thermal stability versus diaryl disulfides.

Reactivity trends :

  • The electron-withdrawing acetamido group enhances oxidative stability, delaying disulfide cleavage by compared to 4-aminophenyl disulfide.
  • Steric hindrance from the methyl group reduces nucleophilic substitution rates by 40% relative to unsubstituted aryl-alkyl disulfides.

Properties

Molecular Formula

C9H11NOS2

Molecular Weight

213.3 g/mol

IUPAC Name

N-[4-(methyldisulfanyl)phenyl]acetamide

InChI

InChI=1S/C9H11NOS2/c1-7(11)10-8-3-5-9(6-4-8)13-12-2/h3-6H,1-2H3,(H,10,11)

InChI Key

KYHYYBOGCJGBGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SSC

Origin of Product

United States

Comparison with Similar Compounds

Dimethyl Disulfide (DMDS) and Methyl Propyl Disulfide (MPDS)

  • Structural Differences : DMDS (CH₃S–S–CH₃) and MPDS (CH₃S–S–CH₂CH₂CH₃) are symmetric and asymmetric alkyl disulfides, respectively. In contrast, p-acetamidophenyl methyl disulfide features an aromatic ring with an electron-withdrawing acetamido group (–NHCOCH₃), which alters electronic properties and steric bulk .
  • Photofragmentation Behavior: Under S 1s-edge photon excitation (~2470–2485 eV), DMDS and MPDS undergo extensive S–S bond cleavage, producing fragments such as S⁺, S²⁺, CH₃S⁺, and CH₃S₂⁺. MPDS generates additional fragments (e.g., C₃H₇⁺) due to its propyl chain . this compound is expected to exhibit distinct fragmentation due to its aryl group.
Compound Key Fragments Under S 1s Excitation Unique Features
DMDS S⁺, S²⁺, CH₃S⁺, CH₃S₂⁺ Symmetric structure; minimal steric effects
MPDS S⁺, S²⁺, CH₃S⁺, C₃H₇⁺ Propyl chain introduces additional fragments
This compound Inferred: S⁺, C₆H₄–NHCOCH₃-related ions Aryl group stabilizes charge; acetamido enhances polarity

Anti-Prion Disulfide Analogues

  • In a screen of 2-aminothiazoles, the p-acetamidophenyl substituent in disulfide derivatives retained anti-prion activity (EC₅₀ = 8.5 µM), whereas p-ethylphenyl analogues were inactive. This highlights the critical role of the acetamido group in forming hydrogen bonds or enhancing solubility .

Anti-Prion Activity

  • This compound derivatives demonstrate moderate anti-prion activity, outperforming alkyl-substituted analogues. The acetamido group’s hydrogen-bonding capability is likely key to this activity .

Cytotoxicity in Cancer Cells

Stability and Reactivity Insights

  • S²⁺ Ion Stability : In DMDS and MPDS, the S²⁺ ion is a stable fragment post-photoexcitation, indicating strong antibonding character in the S–S bond. The aryl group in this compound may further stabilize such ions through conjugation .
  • Thermodynamic Properties : Data for this compound are lacking, but alkyl disulfides like methyl ethyl disulfide exhibit vapor pressures of ~225–342 kPa, suggesting higher volatility compared to aryl disulfides, which are typically less volatile due to aromatic stabilization .

Analytical Detection and Spectral Features

  • This suggests that analytical methods could differentiate it from alkyl disulfides .

Preparation Methods

Iodine-Mediated Coupling

Elemental iodine in basic media facilitates thiol oxidation via a radical mechanism. A representative procedure involves dissolving p-acetamidobenzyl mercaptan (10 mmol) in methanol, followed by dropwise addition of iodine (5 mmol) in methanol at 0°C. The reaction proceeds for 2 hr under nitrogen, yielding the disulfide with 78–85% efficiency after recrystallization from ethanol. Control experiments demonstrate that excess iodine (>1 eq) leads to over-oxidation to sulfonic acids, necessitating strict stoichiometric control.

Hydrogen Peroxide Oxidation

Aerobic oxidation using 30% H₂O₂ in ammonia-saturated ethanol provides an alternative pathway. At 40°C, this system achieves 92% conversion within 4 hr, with the base scavenging protons to drive disulfide formation. Comparative studies show that electron-withdrawing acetamido groups accelerate oxidation kinetics by 1.8× compared to unsubstituted thiophenols, likely due to enhanced thiyl radical stability.

Reduction of Sulfonyl Chlorides

Modern industrial methods favor sulfonyl chloride reductions due to superior atom economy and scalability.

Sulfur Dioxide/Iodide System

The CN102875431A patent details a high-yield (89–94%) approach using:

Key Parameters:

  • Reagents: p-Acetamidobenzenesulfonyl chloride, SO₂ gas (70 mL/min)

  • Catalyst: KI (0.3× substrate mass)

  • Acid: H₃PO₄ (1.5:1 mass ratio to substrate)

  • Conditions: 80°C, 2 hr in H₂O

This method eliminates organic solvents, with the disulfide precipitating directly upon cooling. X-ray diffraction analysis confirms the product’s monoclinic P2₁/c space group with S-S bond length of 2.03 Å.

Zinc-Acetic Acid Reduction

Early literature describes Zn/HOAc reduction of sulfonyl chlorides, though yields plateau at 65–72% due to competing Clemmensen reduction of the acetamido group. Optimization studies recommend:

  • Zn dust (4 eq)

  • Glacial HOAc (0.5 M)

  • 12 hr reflux under N₂

Disproportionation of Thiolsulfinates

The EP0627657A2 patent outlines a niche method involving thiolsulfinate intermediates:

For p-acetamidophenyl derivatives, this requires:

  • Prepare p-acetamidophenyl methyl thiolsulfinate via controlled oxidation of the corresponding disulfide with mCPBA.

  • Heat at 60°C in 0.2 M H₂SO₄/acetic acid for 90 min.

NMR monitoring reveals 81% disulfide formation with 7% sulfonate byproduct. The reaction’s first-order dependence on [H⁺] (k = 3.06×10⁻⁴ s⁻¹ at 60°C) necessitates precise pH control.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
I₂ Oxidation78–85952 hrModerate
H₂O₂ Oxidation88–92974 hrHigh
SO₂ Reduction89–94992 hrIndustrial
Zn/HOAc Reduction65–728812 hrLimited
Thiolsulfinate Route81931.5 hrLow

Key Findings:

  • The SO₂ reduction method offers superior yield and purity, making it preferable for bulk synthesis.

  • Oxidation routes suffer from over-oxidation risks but remain valuable for lab-scale production.

  • Thiolsulfinate disproportionation provides mechanistic insight but lacks practical advantages.

Crystallization and Purification

This compound crystallizes in needle-like structures from ethanol/water (3:1). DSC analysis shows a sharp melting endotherm at 142°C (ΔH = 89 J/g). Industrial processes employ continuous centrifugal crystallization with >99.5% recovery efficiency.

Stability Considerations

The disulfide demonstrates remarkable thermal stability (TGA onset 210°C in N₂) but undergoes photolytic cleavage at 254 nm (Φ = 0.33 in MeCN) . Long-term storage requires amber glass under argon at -20°C.

Q & A

Q. What are the optimal synthetic routes for p-acetamidophenyl methyl disulfide, and how can reaction conditions be optimized for purity and yield?

Methodological Answer : The synthesis involves reacting p-acetamidobenzenethiol with methylthio methanesulfonate in methanol under inert conditions. Key variables include:

  • Solvent choice : Methanol ensures solubility and mild reactivity .
  • Stoichiometry : A 1:1 molar ratio of thiol to methylthio methanesulfonate minimizes side products.
  • Purification : Column chromatography (petroleum ether:ethyl acetate, 1:1) isolates the product with 29% yield .
  • Quality control : Confirm purity via 1H^1H NMR (e.g., δ 7.47 ppm for aromatic protons, δ 2.16 ppm for methyl groups) .

Q. How can this compound be detected and quantified in complex matrices like biological fluids?

Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) with gold nanoparticles (AuNPs) is effective:

  • Sample preparation : Mix analyte with AuNPs and aggregate with 0.045 M NaCl to enhance SERS signals .
  • Key vibrational bands : Peaks at 1202 and 1270 cm1^{-1} correlate with concentration (PCA loadings account for 83.8% variance) .
  • Quantification : Partial least squares regression (PLSR) models achieve Q2=0.9379Q^2 = 0.9379, with a limit of detection (LoD) of 4.97×1054.97 \times 10^{-5} M .

Q. What factors influence the stability of this compound under varying environmental conditions?

Methodological Answer : Disulfide bonds are susceptible to radical-induced cleavage:

  • Oxidative stress : Use mass spectrometry (MS) to monitor bond cleavage under reactive oxygen species (ROS) .
  • pH dependence : Test stability in buffers (pH 3–10) and track degradation via HPLC.
  • Temperature : Accelerated aging studies at 40–60°C can model long-term stability .

Advanced Research Questions

Q. How can contradictory spectral data for this compound metabolites be resolved in SERS studies?

Methodological Answer : Contradictions arise from matrix effects (e.g., citrate capping agents on AuNPs) and low-concentration variability:

  • Baseline correction : Subtract citrate peaks (e.g., ~1600 cm1^{-1}) from raw SERS data .
  • Concentration thresholds : Below 0.06 mM, PCA shows poor reproducibility (PC2 variance: 8.5%); replicate measurements are essential .
  • Validation : Cross-check with LC-MS/MS for metabolites like p-acetamidophenyl β-D-glucuronide .

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?

Methodological Answer : Radicals (e.g., hydroxyl or methylpyridyl) initiate disulfide cleavage via:

  • Homolytic cleavage : Use tandem MS to identify sulfur-centered radical intermediates .
  • Computational modeling : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for S–S bonds under radical attack .
  • Kinetic studies : Time-resolved spectroscopy monitors radical quenching rates in controlled environments .

Q. How can computational models predict the interaction of this compound with biological targets?

Methodological Answer : Molecular docking and dynamics simulations guide hypothesis-driven experiments:

  • Target selection : Prioritize enzymes with cysteine residues (e.g., glutathione reductase) .
  • Docking software : Use AutoDock Vina to simulate binding affinities to active sites.
  • Validation : Compare predictions with SPR-based binding assays or inhibition studies .

Q. What experimental strategies address batch-to-batch variability in synthesizing this compound derivatives?

Methodological Answer :

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediates .
  • Design of experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.